3,3,5-Trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
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Overview
Description
3,3,5-Trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a chemical compound with the molecular formula C13H20ClN. It is a derivative of benzazepine, characterized by the presence of three methyl groups and a hydrochloride salt. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3,5-trimethylcyclohexanone with an amine, followed by cyclization and subsequent treatment with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and drying under reduced pressure to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions
3,3,5-Trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrochloride group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce various substituted benzazepine derivatives .
Scientific Research Applications
3,3,5-Trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3,3,5-Trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,3,5-Trimethylcyclohexanone: A precursor in the synthesis of the compound.
Benzazepine: The parent structure from which the compound is derived.
Other Benzazepine Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
3,3,5-Trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds .
Biological Activity
3,3,5-Trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H16ClN
- Molecular Weight : 215.72 g/mol
- IUPAC Name : this compound
This compound belongs to the class of benzazepines and exhibits a bicyclic structure that contributes to its pharmacological properties.
1. Antimicrobial Activity
Research has indicated that derivatives of benzazepines often exhibit significant antimicrobial properties. A study highlighted the synthesis and antimicrobial evaluation of similar compounds that demonstrated effectiveness against various bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications in the benzazepine core can enhance antimicrobial activity .
2. Neuropharmacological Effects
Benzazepines have been studied for their neuropharmacological effects. Compounds with similar structures have shown potential as dopamine receptor antagonists and have been investigated for their implications in treating psychiatric disorders. A notable case study involved the evaluation of these compounds in animal models for their effects on anxiety and depression .
3. Anticancer Properties
Several studies have explored the anticancer potential of benzazepine derivatives. Research indicates that modifications to the benzazepine structure can lead to compounds with selective cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through various pathways .
Case Study 1: Antimicrobial Evaluation
In a study published in ResearchGate, researchers synthesized several benzazepine derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain modifications significantly increased antibacterial efficacy, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the structure .
Case Study 2: Neuropharmacological Assessment
A neuropharmacological assessment was conducted using animal models to evaluate the anxiolytic effects of a benzazepine derivative similar to this compound. The study found a significant reduction in anxiety-like behaviors in treated animals compared to controls, suggesting potential therapeutic applications in anxiety disorders .
Research Findings Summary
Properties
IUPAC Name |
3,3,5-trimethyl-1,2,4,5-tetrahydro-2-benzazepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-10-8-13(2,3)14-9-11-6-4-5-7-12(10)11;/h4-7,10,14H,8-9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGQDARZRLZWPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NCC2=CC=CC=C12)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.